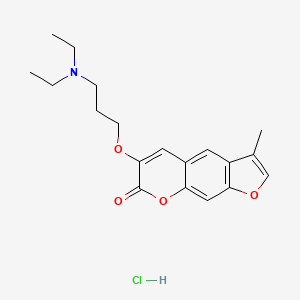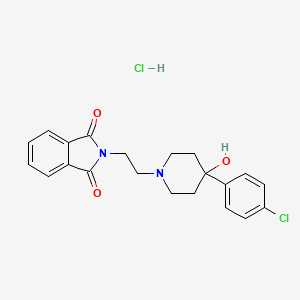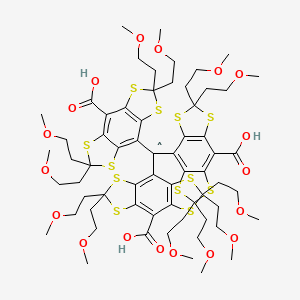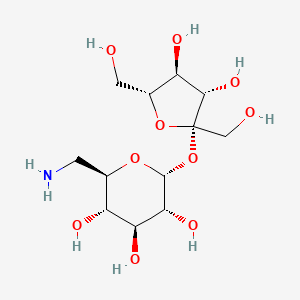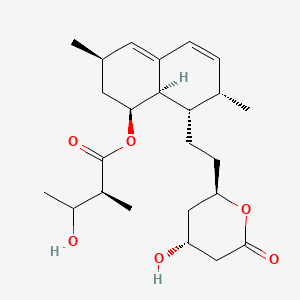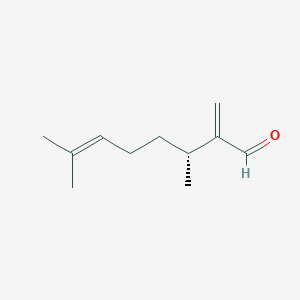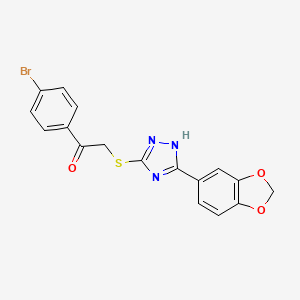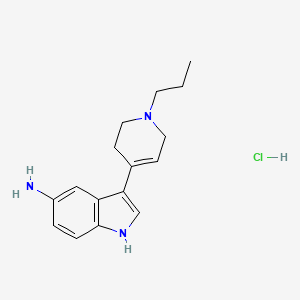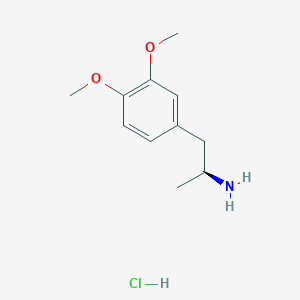
B5Tsk5H9AQ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound B5Tsk5H9AQ 3,4-Dimethoxyamphetamine Hydrochloride (S)- , is a chemical substance with the molecular formula C11H17NO2.ClH . It is a stereochemically defined compound with a unique identifier assigned by the FDA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyamphetamine Hydrochloride (S)- involves several steps. The starting material is typically 3,4-Dimethoxybenzaldehyde , which undergoes a reductive amination reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The resulting intermediate is then subjected to hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethoxyamphetamine Hydrochloride (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of substituted amines and ethers .
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxyamphetamine Hydrochloride (S)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dimethoxyamphetamine Hydrochloride (S)- involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors , leading to the release of these neurotransmitters. This results in altered mood and perception, which is why it is studied for its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
- 4-Methoxyamphetamine (PMA)
Uniqueness
3,4-Dimethoxyamphetamine Hydrochloride (S)- is unique due to its specific stereochemistry and methoxy substituents at the 3 and 4 positions of the benzene ring. This gives it distinct pharmacological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
2811-24-7 |
|---|---|
Molekularformel |
C11H18ClNO2 |
Molekulargewicht |
231.72 g/mol |
IUPAC-Name |
(2S)-1-(3,4-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H/t8-;/m0./s1 |
InChI-Schlüssel |
CERQYUUAGZXWKV-QRPNPIFTSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)N.Cl |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


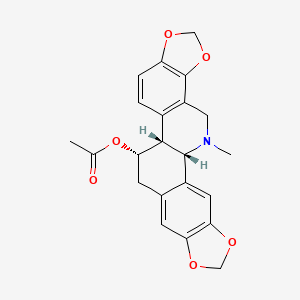
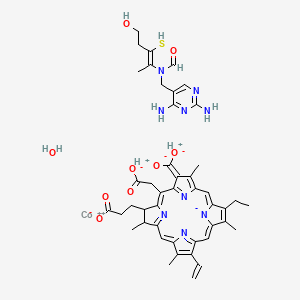
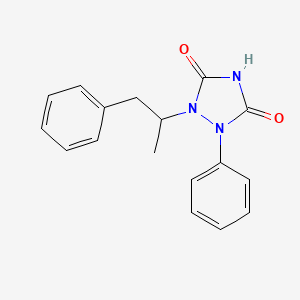
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
